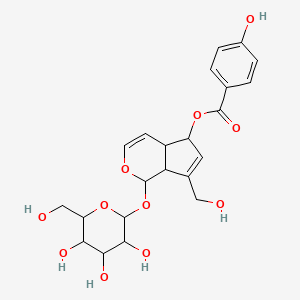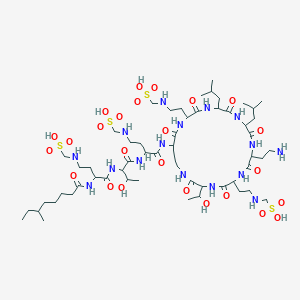
Colistimethatesodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colistimethate sodium is an antibiotic used to treat infections caused by certain gram-negative bacteria, particularly Pseudomonas aeruginosa . It is a prodrug of colistin, which means it is converted into the active form, colistin, in the body . Colistimethate sodium is known for its bactericidal activity against aerobic gram-negative microorganisms .
Preparation Methods
Colistimethate sodium is synthesized by reacting colistin with formaldehyde and sodium bisulfite, leading to the addition of a sulfomethyl group to the primary amines of colistin . This reaction results in the formation of colistimethate sodium, which is less toxic than colistin when administered parenterally . Industrial production methods involve the precise control of reaction conditions to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Colistimethate sodium undergoes hydrolysis in aqueous solutions to form a complex mixture of partially sulfomethylated derivatives and colistin . The primary reactions it undergoes include:
Hydrolysis: In aqueous solutions, colistimethate sodium hydrolyzes to form colistin and other derivatives.
Substitution: The sulfomethyl group can be substituted under certain conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include formaldehyde and sodium bisulfite . The major products formed from these reactions are colistin and its sulfomethylated derivatives .
Scientific Research Applications
Colistimethate sodium has several scientific research applications, particularly in the fields of medicine and microbiology:
Mechanism of Action
Colistimethate sodium exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent that penetrates into and disrupts the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal, meaning it kills the bacteria . Colistimethate sodium is polycationic and has both hydrophobic and lipophilic moieties, which allow it to interact with the bacterial membrane .
Comparison with Similar Compounds
Colistimethate sodium is part of the polymyxin class of antibiotics, which also includes polymyxin B and colistin . Compared to polymyxin B, colistimethate sodium is less toxic when administered at comparable doses . Colistin sulfate is another similar compound, but it is mainly used topically or orally, whereas colistimethate sodium is used parenterally .
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with similar bactericidal activity.
Colistin sulfate: Used topically or orally for treating infections.
Colistimethate sodium is unique in its reduced toxicity and its use as a prodrug that converts to colistin in the body .
Properties
Molecular Formula |
C57H108N16O25S4 |
|---|---|
Molecular Weight |
1545.8 g/mol |
IUPAC Name |
[2-[11-(2-aminoethyl)-17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-14-[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid |
InChI |
InChI=1S/C57H108N16O25S4/c1-9-34(6)12-10-11-13-45(76)64-38(15-21-59-28-99(87,88)89)52(81)73-47(36(8)75)57(86)69-40(17-23-61-30-101(93,94)95)49(78)68-42-19-25-63-56(85)46(35(7)74)72-53(82)41(18-24-62-31-102(96,97)98)67-48(77)37(14-20-58)65-54(83)43(26-32(2)3)71-55(84)44(27-33(4)5)70-51(80)39(66-50(42)79)16-22-60-29-100(90,91)92/h32-44,46-47,59-62,74-75H,9-31,58H2,1-8H3,(H,63,85)(H,64,76)(H,65,83)(H,66,79)(H,67,77)(H,68,78)(H,69,86)(H,70,80)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98) |
InChI Key |
ZXYYNNMHQSUIER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)O)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCN)CCNCS(=O)(=O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



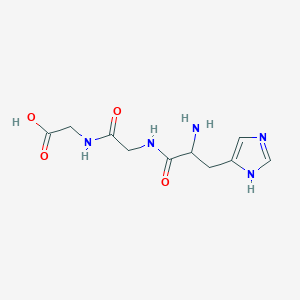
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)
![9-[2-Hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12324244.png)
![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)
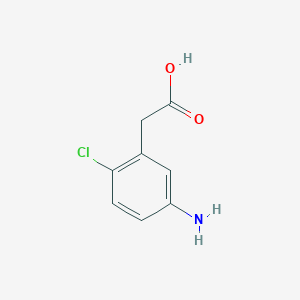
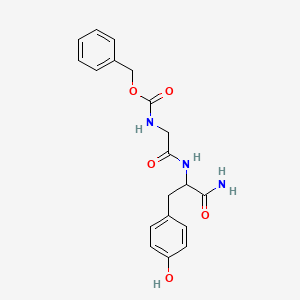
![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
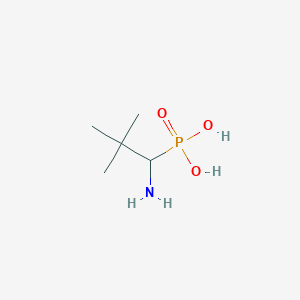
![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)

![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
